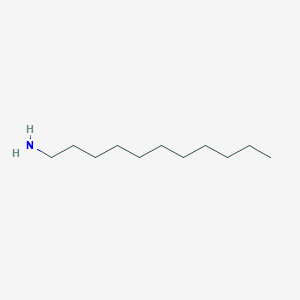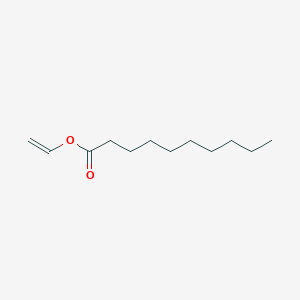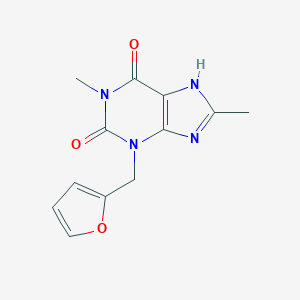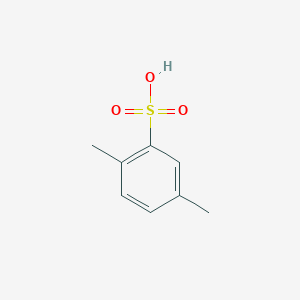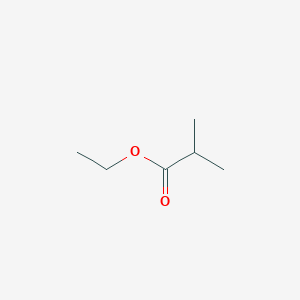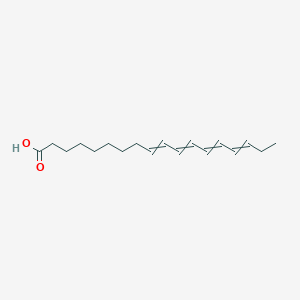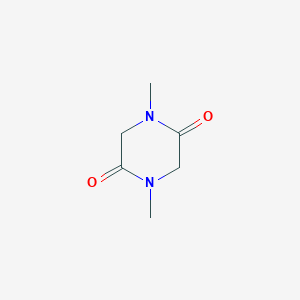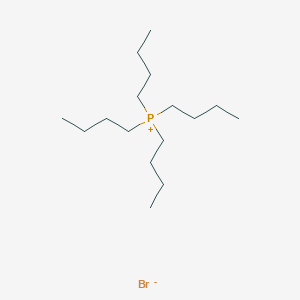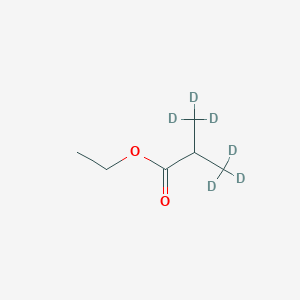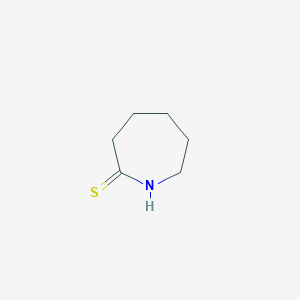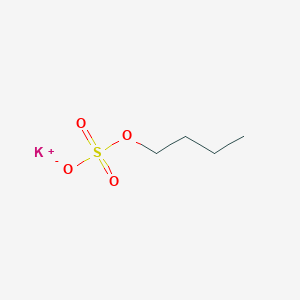
Potassium;butyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium butyl sulfate is an organosulfate compound that consists of a potassium cation and a butyl sulfate anion. It is a member of the broader class of sulfate esters, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium butyl sulfate can be synthesized through the reaction of butanol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows:
C4H9OH+H2SO4→C4H9OSO3H+H2O
C4H9OSO3H+KOH→C4H9OSO3K+H2O
The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of butanol to butyl sulfate.
Industrial Production Methods
In industrial settings, the production of potassium butyl sulfate involves large-scale reactors where butanol and sulfuric acid are mixed under controlled conditions. The resulting butyl sulfate is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Potassium butyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl sulfonate.
Reduction: It can be reduced to butanol and potassium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products
Oxidation: Butyl sulfonate.
Reduction: Butanol and potassium sulfate.
Substitution: Various substituted butyl derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium butyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfate esters and other organosulfates.
Biology: It is used in studies involving sulfation reactions and the role of sulfate esters in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, detergents, and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of potassium butyl sulfate involves its ability to act as a sulfate donor in various chemical reactions. The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the compound can undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Potassium hydrogen sulfate (KHSO4)
- Potassium persulfate (K2S2O8)
- Sodium butyl sulfate (NaC4H9SO4)
Uniqueness
Potassium butyl sulfate is unique due to its specific combination of a potassium cation and a butyl sulfate anion, which imparts distinct chemical properties. Compared to potassium hydrogen sulfate and potassium persulfate, potassium butyl sulfate has a longer carbon chain, making it more hydrophobic and suitable for applications requiring surface activity. Sodium butyl sulfate, while similar, has different solubility and reactivity profiles due to the presence of a sodium cation instead of potassium.
Properties
IUPAC Name |
potassium;butyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.K/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYLQVSSKOHBO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
